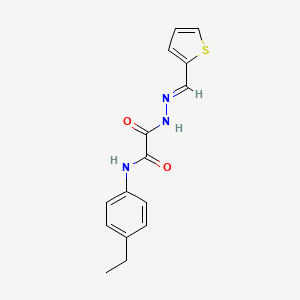

N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide

Description

N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide is a hydrazone-based acetamide derivative characterized by a 4-ethylphenyl group and a 2-thienylmethylene hydrazine moiety. Its molecular formula is C₁₈H₁₉N₃O₃S, with an average mass of 357.43 g/mol (calculated from ). The compound’s structure features a planar oxoacetamide core, which facilitates hydrogen bonding interactions, and a thiophene ring that enhances electronic delocalization.

Properties

CAS No. |

327992-53-0 |

|---|---|

Molecular Formula |

C15H15N3O2S |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide |

InChI |

InChI=1S/C15H15N3O2S/c1-2-11-5-7-12(8-6-11)17-14(19)15(20)18-16-10-13-4-3-9-21-13/h3-10H,2H2,1H3,(H,17,19)(H,18,20)/b16-10+ |

InChI Key |

YWLQPNDOBNOBNS-MHWRWJLKSA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CS2 |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide typically involves the condensation of 4-ethylphenylhydrazine with 2-thienylmethyleneacetone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in various substituted acetamides.

Scientific Research Applications

N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a. N-(4-Methylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide ()

- Structure : Differs by a methyl group instead of ethyl at the para position of the phenyl ring.

- Molecular Formula : C₁₄H₁₃N₃O₂S (MW: 287.34 g/mol vs. 357.43 g/mol for the target compound).

- No bioactivity data are provided, but similar hydrazones are often studied for antimicrobial properties .

b. N-(4-Methoxyphenyl)-2-oxo-2-(2-(pyridin-4-ylmethylene)hydrazino)acetamide ()

- Structure : Contains a methoxy group (electron-donating) and a pyridine ring instead of thiophene.

- Molecular Formula : C₁₆H₁₅N₄O₃ (MW: 311.32 g/mol).

- Impact : The methoxy group enhances electronic density on the phenyl ring, possibly improving binding to aromatic receptor pockets. The pyridine moiety introduces basicity, altering solubility and metal-chelating capacity .

Variations in the Hydrazine-Linked Heterocycle

a. N-(4-Ethylphenyl)-2-((2E)-2-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide ()

- Structure : Replaces thiophene with a fluorophenyl-pyrazole group.

- Molecular Formula : C₂₆H₂₂FN₅O₂ (MW: 467.49 g/mol).

- Impact : The fluorophenyl-pyrazole moiety introduces steric bulk and electronegativity, which may enhance selectivity for kinase or inflammatory targets. Fluorine’s presence could improve metabolic stability .

b. 2-(2-(2-Methoxybenzylidene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide ()

- Structure : Substitutes thienylmethylene with a 2-methoxybenzylidene group.

- Molecular Formula : C₁₈H₁₉N₃O₃ (MW: 337.37 g/mol).

- Impact : The methoxybenzylidene group increases hydrophobicity and may enhance π-π stacking interactions. The absence of sulfur eliminates thiophene-related metabolic pathways (e.g., sulfoxidation) .

Functional Group Additions or Modifications

a. 2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide ()

- Structure : Features a thioxo group (C=S) and a sulfamoylphenyl substituent.

- Molecular Formula : C₈H₁₀N₄O₂S₂ (MW: 258.32 g/mol).

- Impact : The thioxo group increases acidity (pKa ~8–10), enhancing metal-binding capacity. The sulfamoyl group improves water solubility, making it suitable for antibacterial applications .

b. VUAA1 ()

- Structure : Contains a triazole-thioacetamide core instead of hydrazine.

- Molecular Formula : C₁₈H₂₀N₄OS (MW: 348.45 g/mol).

- Impact : The triazole ring enhances metabolic stability and confers insect olfactory receptor agonist activity, demonstrating the versatility of acetamide scaffolds in diverse biological targets .

Key Research Findings and Trends

- Electronic Effects : Electron-donating groups (e.g., methoxy) on the phenyl ring improve binding to aromatic receptors, while electron-withdrawing groups (e.g., fluoro) enhance metabolic stability .

- Heterocycle Impact : Thiophene and pyridine moieties confer distinct electronic profiles; thiophene’s sulfur participates in unique metabolic pathways, whereas pyridine offers basicity .

- Hydrogen Bonding : The oxoacetamide core consistently facilitates hydrogen bonding, critical for target engagement (e.g., enzyme active sites) .

Biological Activity

N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation reaction between 4-ethylphenyl isocyanate and thienylmethylene hydrazine. The reaction conditions can vary based on the desired yield and purity, often utilizing solvents such as ethanol or methanol under reflux conditions.

Antimicrobial Properties

Several studies have highlighted the antimicrobial efficacy of this compound. The compound has demonstrated activity against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research has also indicated that this compound exhibits cytotoxic effects against several cancer cell lines. A notable study evaluated its effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

The observed IC50 values indicate that this compound possesses significant anticancer properties, warranting further investigation into its mechanisms of action.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Interaction with DNA : The hydrazone moiety may intercalate into DNA strands, disrupting replication and transcription processes.

Case Studies

- Antimicrobial Efficacy Study : A recent study published in the Journal of American Science evaluated various hydrazone derivatives, including this compound, showing promising antimicrobial activity against resistant strains of bacteria .

- Cytotoxicity Assessment : Research conducted at Ain Shams University assessed the cytotoxic effects of the compound on multiple cancer cell lines, revealing its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.